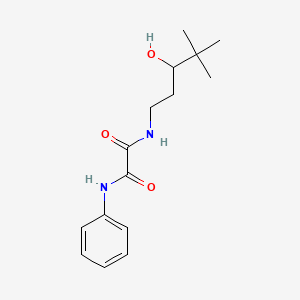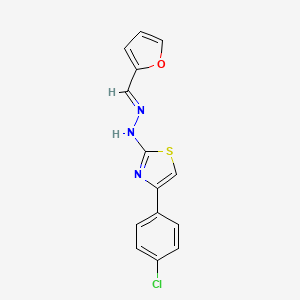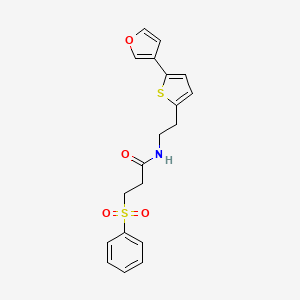
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide, also known as DMHO, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. DMHO is a synthetic compound that belongs to the family of oxalamides, and it has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
Applications De Recherche Scientifique
Chemistry and Drug Design
Research on related compounds demonstrates the importance of structural modification in enhancing biological activity or specificity. For example, the study on "Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions" highlights the utility of specific catalysts and ligands, such as N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO), in the hydroxylation of aryl halides, presenting a method that could be applicable in the synthesis or modification of complex molecules including "N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide" (Shanghua Xia et al., 2016).
Pharmacological Applications
Related compounds have been explored for their potential in treating various diseases, such as cancer. For instance, "Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents" demonstrates the exploration of novel compounds for their cytotoxicity against cancer cell lines, which could inform the development of "N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide" as a potential therapeutic agent (Vivek Kumar et al., 2009).
Material Science and Environmental Applications
Studies on related chemical structures have also contributed to material science, for example, "A comparison of fenuron degradation by hydroxyl and carbonate radicals in aqueous solution" investigates the transformation and degradation of specific compounds in the environment, which could be relevant for understanding the environmental fate and breakdown of "N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide" (P. Mazellier et al., 2007).
Propriétés
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)12(18)9-10-16-13(19)14(20)17-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLANWJBARXFIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2986319.png)
![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)
![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)




![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)
![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)